N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine
Description
Properties
Molecular Formula |
C11H16N4S |
|---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
4-N-pentan-2-ylthieno[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H16N4S/c1-3-4-7(2)13-10-9-8(5-6-16-9)14-11(12)15-10/h5-7H,3-4H2,1-2H3,(H3,12,13,14,15) |
InChI Key |
JWMVJOXAALGCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=NC(=NC2=C1SC=C2)N |
Origin of Product |
United States |
Preparation Methods
Core Construction via Cyclization
The thieno[3,2-d]pyrimidine nucleus is often synthesized by cyclizing aminothiophene derivatives with appropriate pyrimidine precursors under controlled conditions. A representative method includes:
- Starting from 3-aminothiophene derivatives, which are prepared by refluxing 3-amino-thiophene-2-carboxylic acid methyl ester in sodium hydroxide, followed by acidification and treatment with propanol and oxalic acid to yield thiophen-3-ylamine intermediates.
- Dissolution of thiophen-3-ylamine in triethyl orthoformate at room temperature facilitates the formation of an imine intermediate.
- Addition of 2,2-dimethyl-dioxane-4,6-dione portionwise at room temperature, followed by heating at 85°C overnight, leads to the formation of a cyclized intermediate.
- High-temperature treatment (e.g., at 260°C in Dowtherm A) induces further cyclization to yield the thieno[3,2-d]pyrimidine core.
Final Functionalization and Purification
- The diamine functionalities at positions 2 and 4 of the pyrimidine ring are confirmed and preserved through the synthetic steps.
- Salt formation (e.g., hydrochloride or mesylate salts) is used to improve compound stability and facilitate purification.
- Purification techniques include recrystallization and chromatography, with analytical confirmation by spectroscopic methods (NMR, IR, LC-MS).
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Aminothiophene preparation | 3-amino-thiophene-2-carboxylic acid methyl ester, NaOH reflux, acidification | Reflux, then 0°C | 2 hours + 45 min | High | Formation of thiophen-3-ylamine |
| Cyclization with triethyl orthoformate | Stirring at room temperature | Room temp | Until dissolution | High | Imine intermediate formation |
| Addition of dioxane-dione | Portionwise addition, heating | 85°C | Overnight | Moderate | Cyclized intermediate formation |
| High-temp cyclization | Heating in Dowtherm A | 260°C | 30 min | High | Thieno[3,2-d]pyrimidine core formed |
| N4-pentan-2-yl substitution | Pentan-2-yl amine, base (pyridine/triethylamine), DMF/DCE | 80–125°C | 2–72 hours | Moderate to high | Sealed tube, inert atmosphere preferred |
| Salt formation and purification | Treatment with HCl or mesylate salts | Ambient | Variable | High | Improves stability and purity |
Analytical Confirmation
- IR Spectroscopy : Characteristic absorption bands for NH groups (~3300 cm⁻¹) and C=N or C=O groups (~1650–1700 cm⁻¹) confirm functional groups.
- NMR Spectroscopy : Proton NMR shows signals corresponding to the pentan-2-yl group and the aromatic protons of the thieno[3,2-d]pyrimidine core; carbon NMR confirms the heterocyclic carbons.
- Mass Spectrometry (LC-MS) : Molecular ion peaks consistent with the molecular weight (~248.35 g/mol) confirm compound identity.
- Melting Point and HPLC : Used to assess purity and consistency across batches.
Summary Table of Preparation Method Features
| Aspect | Description |
|---|---|
| Core synthesis | Cyclization of aminothiophene derivatives with pyrimidine precursors |
| N4-substitution | Nucleophilic substitution with pentan-2-yl amine derivatives |
| Reaction environment | Use of inert atmosphere, sealed tubes, solvents like DMF and DCE |
| Temperature range | Room temperature to high reflux (up to 260°C for cyclization) |
| Reaction duration | From minutes (final cyclization) to days (substitution step) |
| Purification methods | Salt formation, recrystallization, chromatography |
| Analytical techniques | IR, NMR, LC-MS, HPLC, melting point |
Research Findings and Optimization Notes
- Reaction conditions such as solvent choice and temperature critically affect yield and purity.
- The use of triethyl orthoformate is common for imine intermediate formation, facilitating subsequent cyclization.
- Salt formation (e.g., hydrochloride or mesylate salts) enhances compound stability and handling.
- The synthetic route allows for structural modifications at various stages, enabling the preparation of analogs for biological activity screening.
Chemical Reactions Analysis
Types of Reactions
N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, alcohols) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiol or amine derivatives .
Scientific Research Applications
N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at the N4 Position
The N4 position is critical for modulating biological activity and physicochemical properties. Below is a comparative analysis of substituents in analogous compounds:
Key Observations:
Cyclohexyl (6a) and benzyl (CHEMBL1997924) substituents introduce steric bulk, which may improve target selectivity but limit metabolic stability .
Polar vs. Non-Polar Groups: Polar groups (e.g., methoxyethyl in 10g from ) enhance solubility but may reduce binding affinity to hydrophobic kinase pockets. The pentan-2-yl group strikes a balance between hydrophobicity and flexibility .
Aromatic vs. Aliphatic Substituents :
- Aromatic groups (e.g., MCV ) enable π-π stacking with kinase domains but increase molecular weight and synthetic complexity .
Biological Activity
N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article provides an in-depth analysis of the compound's biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a thieno[3,2-D]pyrimidine core structure with a pentan-2-yl substituent at the N4 position. Its molecular formula is C11H16N4S. The compound's unique structure contributes to its diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C11H16N4S |
| Core Structure | Thieno[3,2-D]pyrimidine |
| Substituent | Pentan-2-yl at N4 |
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit specific pathways involved in tumor growth and proliferation. For instance, compounds with similar thieno-pyrimidine structures have been reported to act as inhibitors of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis and cancer progression .
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), liver (HepG-2), and prostate (PC-3) cancer cells . The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Research indicates that compounds with similar thieno-pyrimidine scaffolds can inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in macrophages . These pathways are critical for the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The anti-inflammatory potential was further validated in vivo through rat paw swelling experiments, where compounds structurally related to N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine demonstrated significant reductions in inflammation comparable to standard treatments like Indomethacin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine derivatives. Variations in substituents at different positions on the thieno-pyrimidine core can lead to significant changes in potency and selectivity against specific biological targets.
Key Findings from SAR Studies
- Substituent Variations : Modifications at the 6-position with methyl or other alkyl groups have been shown to enhance anticancer activity.
- Functional Group Influence : The presence of electron-donating groups at strategic positions can improve binding affinity for target receptors involved in inflammation and cancer progression.
- Comparative Analysis : Compounds with similar structures but different substituents have exhibited varying degrees of cytotoxicity and anti-inflammatory effects .
Case Studies
Several case studies highlight the efficacy of N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine derivatives:
- VEGFR Inhibition Study : A series of 4-substituted thieno[3,2-D]pyrimidines were synthesized and evaluated for their ability to inhibit VEGFR-2. Compounds demonstrated IC50 values indicating potent inhibition compared to known inhibitors .
- Anti-inflammatory Efficacy : A derivative was tested for its ability to reduce TNF-alpha production in macrophages. Results showed significant inhibition compared to control groups .
Q & A
Q. What are the standard synthetic routes for N⁴-(Pentan-2-yl)thieno[3,2-d]pyrimidine-2,4-diamine?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, similar thienopyrimidine derivatives are prepared by heating intermediates (e.g., chloropyrimidines) with amines in ethanol or dioxane under acidic conditions (HCl) at 160°C, followed by purification via column chromatography or freeze-drying . Key steps include:
- Solvent selection : Ethanol or dioxane/HCl mixtures for solubility and reactivity.
- Reaction conditions : Reflux (160°C) for 12–24 hours to ensure complete substitution.
- Purification : Column chromatography (e.g., CHCl₃/MeOH) or recrystallization from ethanol/water.
Q. How is the purity and structural integrity of this compound confirmed?
Analytical methods include:
- HPLC : Purity >95% with reverse-phase C18 columns and UV detection .
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and hydrogen bonding (e.g., NH peaks at δ 10–13 ppm) .
- Mass spectrometry : LC-MS or HRMS for molecular weight confirmation (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating its kinase inhibitory or antiparasitic activity?
- Kinase inhibition : Use recombinant Aurora kinases or CDK6 in enzymatic assays with ATP analogs (e.g., ADP-Glo™) to measure IC₅₀ values .
- Antiplasmodial activity : Test against Plasmodium falciparum erythrocytic stages using SYBR Green fluorescence assays .
- Cytotoxicity : MTT or sulforhodamine B (SRB) assays on cancer cell lines (e.g., MDA-MB-435) to determine IC₅₀ .
Q. How can substituent modifications optimize pharmacokinetic properties like microsomal stability?
- Strategies : Introduce polar groups (e.g., dimethylaminopropyl) to enhance solubility or reduce metabolic degradation .
- Assays :
- Microsomal stability : Incubate with liver microsomes and measure half-life via LC-MS .
- Caco-2 permeability : Assess intestinal absorption using monolayer permeability models .
Q. How to resolve contradictions in reported biological activities across studies?
- Standardization : Use consistent cell lines (e.g., NIH/3T3 for kinase assays) and reference controls (e.g., palbociclib for CDK6 inhibition) .
- Data validation : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies are used to assess in vivo efficacy in disease models?
- Animal models :
- Anticancer : Xenograft mice with human tumor cells, dosing orally (10–50 mg/kg/day) .
- Antiplasmodial : P. berghei-infected mice with parasitemia reduction as the endpoint .
- Pharmacokinetics : Plasma half-life (t₁/₂), AUC, and bioavailability via LC-MS/MS .
Methodological Design Questions
Q. How to design analogues for structure-activity relationship (SAR) studies?
- Core modifications : Vary the N⁴-alkyl chain (e.g., pentan-2-yl vs. tert-butyl) to study steric effects .
- Substituent libraries : Synthesize derivatives with diverse aryl/heteroaryl groups at N² and N⁴ positions .
- Computational tools : Molecular docking (e.g., AutoDock Vina) to predict binding modes with kinase ATP pockets .
Q. What experimental controls are critical in evaluating off-target effects?
- Selectivity panels : Test against unrelated kinases (e.g., Src, IGF1R) to confirm target specificity .
- Negative controls : Use inactive enantiomers or scrambled compounds in parallel assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
